molecular formula C18H18BrClN2O3S B2865502 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 868146-20-7

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No. B2865502
CAS RN: 868146-20-7
M. Wt: 457.77
InChI Key: JZHQQVQWYHFVIZ-UHFFFAOYSA-N
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Description

The compound “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to possess various biological activities and have been the focus of many synthetic efforts .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic substitution due to the presence of π-electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are generally crystalline and colorless .

Scientific Research Applications

Cancer Research

Indole derivatives: , such as the compound , are extensively studied for their potential in cancer treatment. They have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . This makes them promising candidates for the development of new anticancer drugs, particularly as inhibitors of cell division.

Antimicrobial Activity

The structural motif of indole is known to exhibit significant antimicrobial properties. Research has shown that indole derivatives can be potent agents against a variety of microbial pathogens. This includes applications in developing new antibiotics and antiseptic agents .

Anti-inflammatory and Analgesic Applications

Compounds containing indole scaffolds have been evaluated for their anti-inflammatory and analgesic activities. These compounds can potentially be used to develop new medications for treating conditions like arthritis and other inflammatory diseases .

Antiviral Agents

Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. This suggests their use in antiviral drug development, which is crucial in the face of emerging viral diseases .

Drug Synthesis and Design

The indole ring system is a prevalent moiety in many alkaloids and synthetic drugs. Its versatility allows for the synthesis of a wide range of pharmacologically active compounds. The compound could serve as a key intermediate in the synthesis of drugs with varied therapeutic applications .

Proteomics Research

Indole derivatives are used in proteomics research to study protein expression and function. They can be used as markers or probes to understand protein interactions and disease mechanisms .

Green Chemistry

The synthesis of indole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Researchers are exploring methods to synthesize these compounds in more sustainable ways .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division .

properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHQQVQWYHFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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